molecular formula C15H13N5S B101496 4,6-Dianilino-1,3,5-triazine-2(1H)-thione CAS No. 15989-50-1

4,6-Dianilino-1,3,5-triazine-2(1H)-thione

Cat. No. B101496
CAS RN: 15989-50-1
M. Wt: 295.4 g/mol
InChI Key: ZHVAHDKGUHZVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dianilino-1,3,5-triazine-2(1H)-thione, also known as DATT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazine ring and a thione functional group.

Mechanism Of Action

The mechanism of action of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione as an anti-cancer agent involves its ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.

Biochemical And Physiological Effects

4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells. 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 4,6-Dianilino-1,3,5-triazine-2(1H)-thione in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 4,6-Dianilino-1,3,5-triazine-2(1H)-thione. One potential direction is the development of new materials and polymers based on 4,6-Dianilino-1,3,5-triazine-2(1H)-thione. Another potential direction is the investigation of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione's potential as an anti-inflammatory agent. Additionally, further studies are needed to determine the safety and efficacy of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione as an anti-cancer agent in vivo.

Synthesis Methods

The synthesis of 4,6-Dianilino-1,3,5-triazine-2(1H)-thione involves the reaction between 4,6-dichloro-1,3,5-triazine and aniline in the presence of a reducing agent such as sodium sulfide. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Scientific Research Applications

4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been studied for its potential applications in various fields such as material science, environmental science, and biomedical research. In material science, 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been used as a building block for the synthesis of new polymers and materials with unique properties. In environmental science, 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been studied for its ability to remove heavy metals from contaminated water. In biomedical research, 4,6-Dianilino-1,3,5-triazine-2(1H)-thione has been investigated for its potential as an anti-cancer agent.

properties

IUPAC Name

2,6-dianilino-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5S/c21-15-19-13(16-11-7-3-1-4-8-11)18-14(20-15)17-12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVAHDKGUHZVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)N=C(N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70166763
Record name 4,6-Dianilino-1,3,5-triazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70166763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dianilino-1,3,5-triazine-2(1H)-thione

CAS RN

15989-50-1
Record name 4,6-Bis(phenylamino)-1,3,5-triazine-2(1H)-thione
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Record name 4,6-Dianilino-1,3,5-triazine-2(1H)-thione
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Record name 4,6-Dianilino-1,3,5-triazine-2(1H)-thione
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Record name 4,6-dianilino-1,3,5-triazine-2(1H)-thione
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Record name 4,6-Dianilino-1,3,5-triazine-2(1H)-thione
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